N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole moiety, a brominated phenol group, and a hydrazide linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of the Benzimidazole Moiety: The initial step involves the synthesis of 1-ethyl-1H-benzimidazole-2-thiol, which is achieved by reacting o-phenylenediamine with ethyl isothiocyanate under reflux conditions.
Bromination of Phenol: The next step is the bromination of 2-hydroxybenzaldehyde using bromine in an acetic acid medium to obtain 5-bromo-2-hydroxybenzaldehyde.
Condensation Reaction: The final step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-ethyl-1H-benzimidazole-2-thiol in the presence of acetic acid and sodium acetate to form the desired hydrazide compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenol group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the brominated phenol group can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide .
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide stands out due to its specific combination of a brominated phenol group and an ethyl-substituted benzimidazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17BrN4O2S |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-2-23-15-6-4-3-5-14(15)21-18(23)26-11-17(25)22-20-10-12-9-13(19)7-8-16(12)24/h3-10,24H,2,11H2,1H3,(H,22,25)/b20-10+ |
InChI Key |
YGQXGMHNFARNON-KEBDBYFISA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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